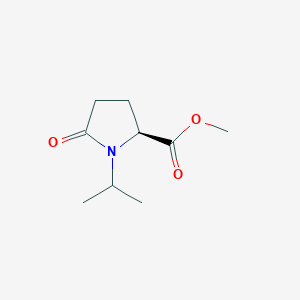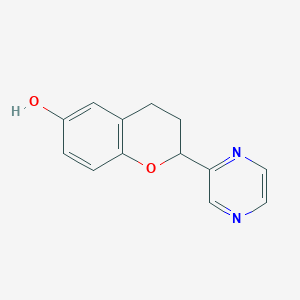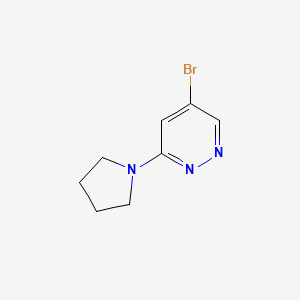
5-bromo-3-pyrrolidin-1-ylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-pyrrolidin-1-ylpyridazine is a heterocyclic compound with a molecular formula of C8H10BrN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a bromine atom at position 5 and a pyrrolidine ring at position 3. This unique structure endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-pyrrolidin-1-ylpyridazine typically involves the bromination of 3-(pyrrolidin-1-yl)pyridazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-pyrrolidin-1-ylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyrrolidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-bromo-3-pyrrolidin-1-ylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-pyrrolidin-1-ylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)pyridazine: Lacks the bromine atom at position 5, resulting in different chemical and biological properties.
5-Bromo-3-(morpholin-4-yl)pyridazine: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in reactivity and biological activity.
5-Bromo-3-(piperidin-1-yl)pyridazine:
Uniqueness
5-bromo-3-pyrrolidin-1-ylpyridazine is unique due to the presence of both a bromine atom and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
InChI Key |
YADBAKPZIDGPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)
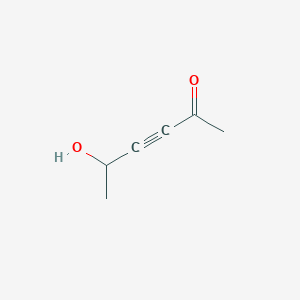
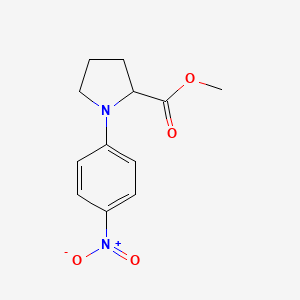
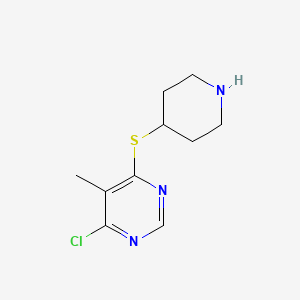
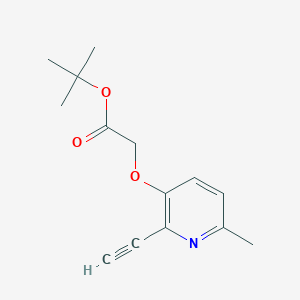
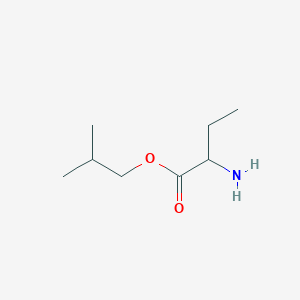
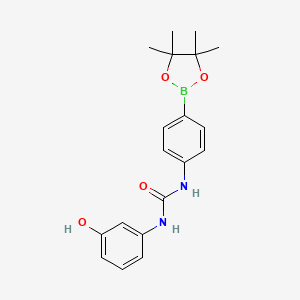
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole](/img/structure/B8603165.png)
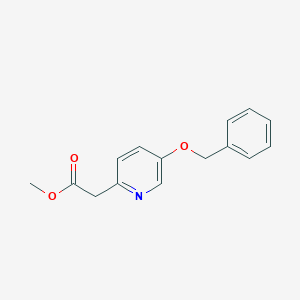
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-YL]amino}propan-1-OL](/img/structure/B8603184.png)
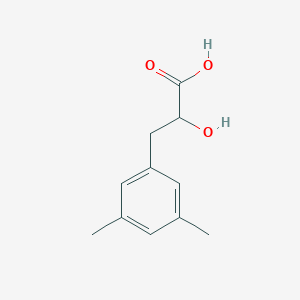
![6-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8603189.png)
